molecular formula C12H18N2O2 B13518106 Tert-butyl 3-amino-4-(methylamino)benzoate CAS No. 2639437-87-7

Tert-butyl 3-amino-4-(methylamino)benzoate

Cat. No.: B13518106
CAS No.: 2639437-87-7
M. Wt: 222.28 g/mol
InChI Key: NTUKQOBDBMOJJY-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(methylamino)benzoate: is a chemical compound with the following structural formula:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2 C11​H15​NO2​

It consists of a benzoic acid derivative with tert-butyl, amino, and methylamino substituents. The compound is synthesized for various applications, including its role as a building block in antifolate synthesis, which is important in cancer treatment .

Preparation Methods

Synthetic Routes:: The synthetic route for tert-butyl 3-amino-4-(methylamino)benzoate involves the reaction of tert-butyl 4-(aminomethyl)benzoate with methylamine. The tert-butyl group provides steric hindrance, affecting reactivity and stability.

Reaction Conditions::

    Reagents: tert-butyl 4-(aminomethyl)benzoate, methylamine

    Solvent: Organic solvent (e.g., tetrahydrofuran)

    Procedure: Combine the reactants and allow the reaction to proceed under suitable conditions (e.g., room temperature or reflux).

Chemical Reactions Analysis

Types of Reactions::

    Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.

    Amidation: The reaction with methylamine leads to amidation, replacing the ester group with an amide.

Common Reagents and Conditions::

Major Products:: The major product is tert-butyl 3-amino-4-(methylamino)benzoate.

Scientific Research Applications

    Antifolate Synthesis: tert-butyl 3-amino-4-(methylamino)benzoate serves as a building block for antifolates, which inhibit enzymes involved in DNA synthesis and are used in cancer chemotherapy.

Mechanism of Action

The compound’s mechanism of action lies in its ability to interfere with folate metabolism. It inhibits enzymes such as dihydrofolate reductase, disrupting DNA synthesis and cell division.

Comparison with Similar Compounds

    Tert-butyl 4-(aminomethyl)benzoate: A related compound without the methylamino substituent.

    Cyclohexyl 4-aminobenzoate: Another benzoate derivative with a different substituent.

    Tert-butyl 2-aminobenzoate: A positional isomer with an amino group in a different position.

Properties

CAS No.

2639437-87-7

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 3-amino-4-(methylamino)benzoate

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-5-6-10(14-4)9(13)7-8/h5-7,14H,13H2,1-4H3

InChI Key

NTUKQOBDBMOJJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)N

Origin of Product

United States

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